

# 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

## molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name:	4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
Cat. No.:	B1600384

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An In-depth Technical Guide: **4-(BenzylOxy)-1-(phenylsulfonyl)-1H-indole**

**Abstract:** This technical guide provides a comprehensive overview of **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole**, a key intermediate in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis with mechanistic insights, and discuss its strategic application in the development of multifunctional ligands for neurodegenerative diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

## Core Compound Identification and Properties

**4-(BenzylOxy)-1-(phenylsulfonyl)-1H-indole** is a heterocyclic compound featuring an indole core, a protective benzyloxy group at the C4 position, and a phenylsulfonyl group on the indole nitrogen. The phenylsulfonyl moiety acts as a robust electron-withdrawing group, which modifies the reactivity of the indole ring and is a common pharmacophore in its own right. The benzyloxy group serves as a stable protecting group for the 4-hydroxy functionality, allowing for selective reactions elsewhere on the molecule before its eventual removal.

This strategic combination of functional groups makes it a valuable precursor in multi-step syntheses. Its molecular structure and fundamental properties are summarized in the table below.

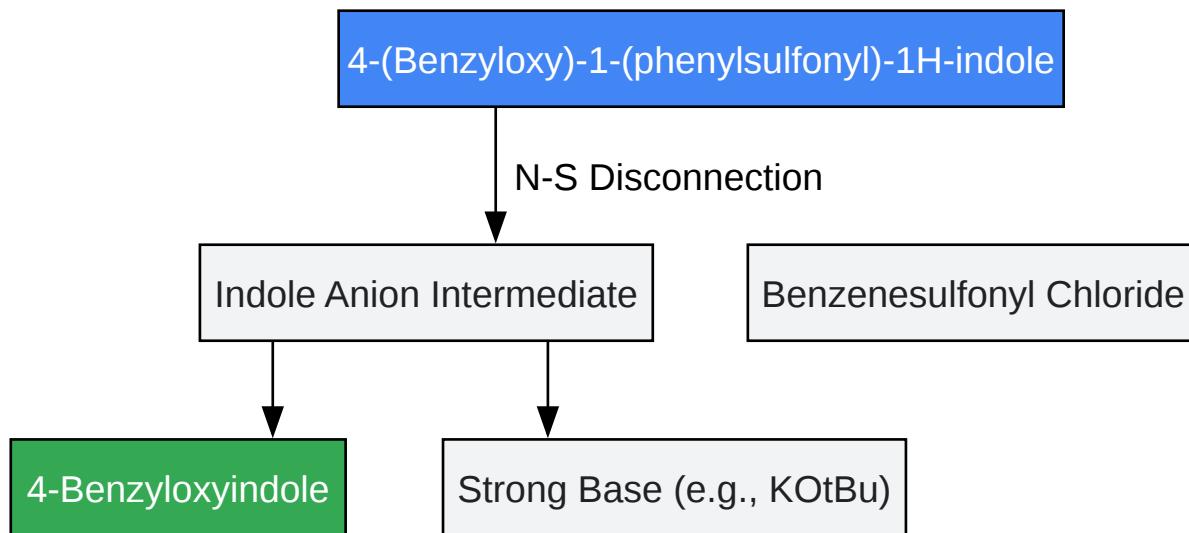
Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>17</sub> NO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	363.4 g/mol	<a href="#">[1]</a>
CAS Number	79315-62-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	1-(benzenesulfonyl)-4-(phenylmethoxy)indole	<a href="#">[1]</a>
Boiling Point	571.1°C at 760 mmHg	<a href="#">[2]</a>
Synonyms	4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, 1-(benzenesulfonyl)-4-benzyloxy-indole	<a href="#">[1]</a>

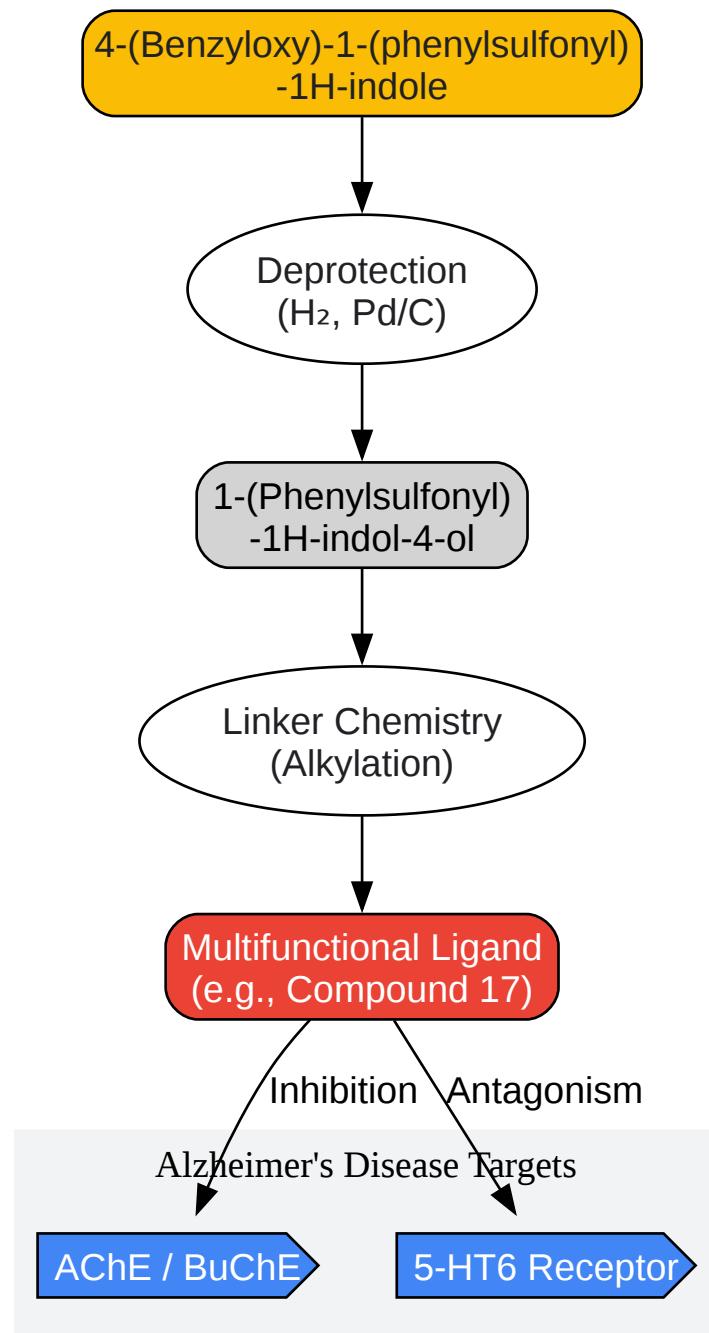
## Synthesis and Mechanistic Rationale

The synthesis of **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole** is efficiently achieved via the N-sulfonylation of its precursor, 4-benzyloxyindole. This precursor is a widely available research chemical, making it a logical and cost-effective starting point for this synthetic route.[\[4\]](#)[\[5\]](#)[\[6\]](#) The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on benzenesulfonyl chloride.

## Retrosynthetic Analysis

A logical disconnection approach identifies 4-benzyloxyindole and benzenesulfonyl chloride as the primary starting materials. The N-S bond is the key disconnection.





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## References

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